6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione
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Overview
Description
6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of indigoid dyes and is characterized by its two bromine atoms and long alkyl chains, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves the bromination of a precursor indigoid compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to achieve high yields. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms and long alkyl chains play a crucial role in its binding affinity and reactivity with various substrates. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dibromo-1,1’-bis(2-decyldodecyl)-[3,3’-biindolinylidene]-2,2’-dione: Similar in structure but with shorter alkyl chains.
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Another brominated compound with different core structure.
Uniqueness
6,6’-Dibromo-1,1’-bis(4-octadecyldocosyl)-[3,3’-biindolinylidene]-2,2’-dione is unique due to its long alkyl chains, which impart distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific hydrophobic interactions and stability .
Properties
Molecular Formula |
C96H168Br2N2O2 |
---|---|
Molecular Weight |
1542.2 g/mol |
IUPAC Name |
(3E)-6-bromo-3-[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]-1-(4-octadecyldocosyl)indol-2-one |
InChI |
InChI=1S/C96H168Br2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-85(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-81-99-91-83-87(97)77-79-89(91)93(95(99)101)94-90-80-78-88(98)84-92(90)100(96(94)102)82-70-76-86(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h77-80,83-86H,5-76,81-82H2,1-4H3/b94-93+ |
InChI Key |
LDRDRDZFBVRCLR-AJRNBADOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)/C1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)C1=O |
Origin of Product |
United States |
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